molecular formula C12H11NS B1281909 3-[(Phenylsulfanyl)methyl]pyridine CAS No. 69966-47-8

3-[(Phenylsulfanyl)methyl]pyridine

Cat. No. B1281909
CAS RN: 69966-47-8
M. Wt: 201.29 g/mol
InChI Key: QAQODOCQHFQGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(Phenylsulfanyl)methyl]pyridine” is a heterocyclic organic compound with a sulfide group and a methyl group at the 3rd position of the pyridine ring. It has a molecular weight of 201.29 g/mol .


Molecular Structure Analysis

The molecular structure of “3-[(Phenylsulfanyl)methyl]pyridine” consists of a pyridine ring with a methyl group and a phenylsulfanyl group attached at the 3rd position. The InChI code for this compound is 1S/C12H11NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[(Phenylsulfanyl)methyl]pyridine” are not detailed in the literature, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo cross-coupling reactions with aryl bromides in the presence of palladium catalysts .

Scientific Research Applications

  • Selective Receptor Antagonism : A study by Cosford et al. (2003) described the synthesis of a compound more potent and selective than 2-Methyl-6-(phenylethynyl)pyridine, a known mGlu5 receptor antagonist, indicating its potential use in anxiety treatment.

  • Supramolecular Aggregation : Research by Suresh et al. (2007) focused on polysubstituted pyridines similar to 3-[(Phenylsulfanyl)methyl]pyridine, examining their crystal structures and intermolecular interactions, which have implications in materials science.

  • Sonochemical Degradation : A study by Daware and Gogate (2020) investigated the sonochemical degradation of 3-Methyl pyridine, a structurally similar compound, for environmental remediation.

  • Fluorescent Sensing : Hagimori et al. (2011) developed a fluorescent probe based on pyridine-pyridone skeleton, demonstrating potential in detecting Zn(2+).

  • Molecular Synthesis and Biological Activity : The study by Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, revealing their high antiproliferative activity against various cancer cell lines.

Safety And Hazards

The safety information for “3-[(Phenylsulfanyl)methyl]pyridine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

While specific future directions for “3-[(Phenylsulfanyl)methyl]pyridine” are not mentioned in the literature, pyridine derivatives are of significant interest in various research fields due to their unique heteroaromatic functional role in organic chemistry, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores in medicinal chemistry . This suggests that “3-[(Phenylsulfanyl)methyl]pyridine” could potentially be explored in these areas.

properties

IUPAC Name

3-(phenylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQODOCQHFQGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499634
Record name 3-[(Phenylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Phenylsulfanyl)methyl]pyridine

CAS RN

69966-47-8
Record name 3-[(Phenylthio)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69966-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Phenylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.